1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone is an organic compound that features a pyridine ring substituted with a fluoro group and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-pyridinecarboxaldehyde and allyl bromide.
Formation of Intermediate: The first step involves the reaction of 2-fluoro-4-pyridinecarboxaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to a reaction with propanone under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-butanone
- 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-pentanone
Uniqueness
1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs
Biological Activity
The compound 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone , with the CAS number 340268-63-5 , is a fluorinated derivative of pyridine that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant studies, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
This compound features a fluorinated pyridine ring, which is significant in drug design due to the influence of fluorine on the compound's physicochemical properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, making it a favorable candidate in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C12H12FN |
Molecular Weight | 201.23 g/mol |
CAS Number | 340268-63-5 |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research on fluorinated pyridine derivatives has shown promising results against various cancer cell lines, including breast and colon cancers.
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative activity of various fluorinated compounds, it was found that certain derivatives demonstrated high cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression, although specific pathways for This compound remain to be fully elucidated .
The biological activity of fluorinated compounds often involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : Fluorinated compounds can affect various signaling pathways, including those related to apoptosis and cell survival.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antiproliferative | High cytotoxicity in MCF-7 | , |
Enzyme Inhibition | Possible inhibition of DHFR | |
Apoptosis Induction | Induces apoptosis in cancer cells |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound involves multi-step processes that incorporate fluorinated intermediates. The structure-activity relationship indicates that modifications to the pyridine ring and the introduction of different substituents can significantly affect biological activity.
Synthesis Overview
- Starting Materials : The synthesis typically begins with commercially available pyridine derivatives.
- Fluorination Step : Introduction of the fluorine atom is crucial for enhancing biological activity.
- Final Coupling Reaction : The propenyl group is introduced through a coupling reaction to yield the final product.
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
1-(2-fluoro-3-prop-2-enylpyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C11H12FNO/c1-3-5-9-8(10(14)4-2)6-7-13-11(9)12/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
FZHGHKQBAKWOHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=NC=C1)F)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.